45-Hydroxyyessotoxin
Description
Contextualization within Marine Biotoxin Research
Marine biotoxins are a diverse group of naturally occurring chemical compounds produced primarily by microalgae and bacteria. researchgate.net These toxins can accumulate in the marine food chain, particularly in filter-feeding shellfish, posing a potential risk to both marine ecosystems and human health upon consumption. researchgate.netaesan.gob.es Yessotoxins (YTXs) are a family of polyether toxins that were initially classified under the Diarrhetic Shellfish Poisoning (DSP) group of toxins. nih.govresearchgate.net However, subsequent research has led to their classification as a separate group due to distinct toxicological profiles. nih.govresearchgate.netfrontiersin.org 45-Hydroxyyessotoxin is a significant analogue within the yessotoxin (B39289) group, often found alongside yessotoxin (YTX) and other derivatives in contaminated shellfish. nih.govucpress.edunih.gov
Scope and Limitations of the Research Outline
This article provides a focused overview of this compound, covering its chemical and physical properties, natural occurrence and biosynthesis, and analytical methodologies for its detection. The content is strictly limited to these scientific aspects. It is important to note that while extensive research has been conducted on the yessotoxin group as a whole, studies focusing specifically and in-depth on this compound can be limited. Much of the available information is in the context of its co-occurrence with other yessotoxin analogues. Furthermore, the availability of certified reference materials for this compound can be a limiting factor in analytical research. phenomenex.com
Structure
2D Structure
Properties
CAS No. |
124863-39-4 |
|---|---|
Molecular Formula |
C55H82O22S2 |
Molecular Weight |
1159.4 g/mol |
IUPAC Name |
[40-[(3E)-2,6-dihydroxy-5-methylideneocta-3,7-dien-2-yl]-34-hydroxy-13,25,27,30,35-pentamethyl-39-methylidene-13-(2-sulfooxyethyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate |
InChI |
InChI=1S/C55H82O22S2/c1-10-30(56)27(2)11-14-51(5,58)50-29(4)19-39-38(72-50)25-46-55(9,75-39)49(57)48-42(71-46)23-41-47(73-48)28(3)12-15-53(7)44(70-41)26-43-54(8,77-53)16-13-31-32(69-43)20-34-33(66-31)21-35-36(67-34)22-40-37(68-35)24-45(76-79(62,63)64)52(6,74-40)17-18-65-78(59,60)61/h10-11,14,28,30-50,56-58H,1-2,4,12-13,15-26H2,3,5-9H3,(H,59,60,61)(H,62,63,64)/b14-11+ |
InChI Key |
CWRLIVGLMMHNBD-SDNWHVSQSA-N |
SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)C(C=C)O)O)OC1(C9O)C)C |
Isomeric SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(/C=C/C(=C)C(C=C)O)O)OC1(C9O)C)C |
Canonical SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)C(C=C)O)O)OC1(C9O)C)C |
Synonyms |
45-hydroxyyessotoxin |
Origin of Product |
United States |
Biosynthetic Pathways and Origin
Elucidation of Yessotoxin (B39289) Precursor Incorporation
Studies investigating the incorporation of precursors into the yessotoxin structure have provided significant insights into its biosynthetic assembly.
Carbon-13 isotopic labeling experiments have been instrumental in determining the building blocks used by dinoflagellates to synthesize yessotoxins. These studies have shown that the carbon skeleton of yessotoxin is primarily derived from acetate (B1210297) units. researchgate.netnih.govmdpi.com However, unlike typical polyketide synthesis where acetate units are added successively, yessotoxin biosynthesis involves both intact and cleaved acetate units, with frequent deletions of the C1 carbon of acetate. nih.govnih.gov
Experiments using [1-¹³C], [2-¹³C], and [1,2-¹³C₂] sodium acetate have revealed specific labeling patterns within the yessotoxin molecule. nih.gov For instance, studies indicated that 15 carbons in YTX were labeled with [1-¹³C] acetate, while 37 carbons were labeled with [2-¹³C] acetate. nih.gov Certain carbons, such as C-1, C-2, and C-50, were not labeled with acetate. nih.gov The C-50 carbon was labeled with [methyl-¹³C] methionine, indicating the incorporation of a methyl group from this source. nih.govnih.gov
Oxygen-18 labeling experiments have also provided clues about the origin of oxygen atoms in the polyether structure. Studies involving culturing dinoflagellates under an ¹⁸O₂ atmosphere or with media supplemented with [¹⁸O₂]acetate have shown that ether oxygens are labeled from ¹⁸O₂, while the hydroxyl oxygen at C32 is derived from [¹⁸O₂]acetate. researchgate.netacs.org These findings support a proposed mechanism where a polyene precursor undergoes oxidation by a monooxygenase after acetate condensation. researchgate.netacs.org
Table 1: Summary of Isotopic Labeling Insights into Yessotoxin Biosynthesis
| Isotope Used | Precursor Administered | Key Findings | Relevant Carbon/Oxygen Positions | Source Indices |
| Carbon-13 (¹³C) | [1-¹³C] sodium acetate | Labels 15 carbons in YTX; indicates incorporation of intact acetate units. | Various positions | nih.gov |
| Carbon-13 (¹³C) | [2-¹³C] sodium acetate | Labels 37 carbons in YTX; indicates incorporation of intact acetate units. | Various positions | nih.gov |
| Carbon-13 (¹³C) | [1,2-¹³C₂] sodium acetate | Reveals head-to-tail arrangement and C1 deletions of acetate units. | Various positions | nih.govnih.gov |
| Carbon-13 (¹³C) | [methyl-¹³C] methionine | Labels C-50; indicates incorporation of methyl group from methionine. | C-50 | nih.govnih.gov |
| Oxygen-18 (¹⁸O) | ¹⁸O₂ atmosphere | Ether oxygens are labeled from molecular oxygen. | Ether oxygen positions | researchgate.netacs.org |
| Oxygen-18 (¹⁸O) | [¹⁸O₂]acetate | Hydroxyl oxygen at C32 is derived from acetate. | C32 hydroxyl oxygen | researchgate.netacs.org |
Based on the labeling studies and structural analysis, yessotoxins are believed to be synthesized via polyketide synthesis pathways catalyzed by polyketide synthases (PKS). nih.govmdpi.com The assembly involves the condensation of acetate units, with the characteristic feature being the deletion of carboxyl carbons from some acetate units. nih.govmdpi.com Up to 15 deletion steps have been observed in yessotoxin biosynthesis, with all carboxyl carbons being deleted in these instances. nih.govmdpi.com
The formation of the characteristic ladder-frame polyether structure likely involves the epoxidation of double bonds in an acyclic polyene intermediate, followed by the breakage and re-closure of epoxy bonds to form the ether rings. nih.gov β-alkylation, where methyl groups are added to the β-carbon of acetate units, is also a common feature in dinoflagellate polyethers, including yessotoxin. nih.govmdpi.com While the precise sequence of steps and intermediates for the entire yessotoxin molecule, including the formation of the 45-hydroxy group, are not fully elucidated, the polyketide pathway with acetate incorporation and subsequent modifications is the established framework. nih.govmdpi.com
Biosynthesis of 45-Hydroxyyessotoxin by Producer Organisms
This compound is found in marine organisms, and its presence is linked to specific algal species.
The primary producers of yessotoxins, including the parent compound yessotoxin, are certain species of marine dinoflagellates. awi.deucpress.edunih.govmdpi.comresearchgate.net The most commonly identified yessotoxin-producing dinoflagellates belong to the order Gonyaulacales, including Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera. nih.govmdpi.comresearchgate.net
Protoceratium reticulatum is considered a major producer and is responsible for a significant portion of the yessotoxins found in dinoflagellates. mdpi.com While Lingulodinium polyedrum is known to produce yessotoxin, the levels produced by strains native to some regions can be very low compared to strains found elsewhere. ucpress.edunoaa.gov Yessotoxin production by these dinoflagellates can vary significantly between different isolates of the same species. nih.gov
While parent yessotoxin compounds are produced by dinoflagellates, this compound is often found in shellfish and has been suggested to be a metabolite of yessotoxin formed through oxidation within the shellfish tissue. marine.iemarine.ietandfonline.com However, some research indicates that certain yessotoxin analogues, including 45-OH-YTX, might also be produced directly by the algae. scispace.com
Studies analyzing toxin profiles in both dinoflagellate cultures and shellfish have shown varying compositions of yessotoxin analogues. For example, in one study, Protoceratium reticulatum cultures contained yessotoxin, while mussels exposed to this dinoflagellate accumulated 45-OH-YTX, carboxy-YTX, and putative 45-OH-COOH YTX as dominant analogues, suggesting metabolic conversion in the shellfish. awi.de Conversely, another overview suggests that some 45-OH-YTX is produced directly by the algae. scispace.com Further research is needed to fully clarify the extent of direct algal production of 45-OH-YTX versus its formation as a metabolic product in filter-feeding organisms.
Genetic and Molecular Regulation of Yessotoxin Biosynthesis
Knowledge regarding the genetic and molecular regulation of yessotoxin biosynthesis in dinoflagellates is currently limited due to the complex nature of their genomes. nih.govmdpi.comcanada.ca Dinoflagellate genomes are typically large and complex, with a high proportion of repetitive non-coding DNA and unusual gene organization, making genetic studies challenging. nih.govmdpi.com
Despite these difficulties, research using transcriptomics and other molecular genetic tools is beginning to provide insights. mdpi.com It is understood that marine polyether compounds like yessotoxins are produced through biosynthetic pathways catalyzed by polyketide synthases (PKS), and numerous PKS genes have been identified through gene cloning and transcriptome sequencing. nih.govmdpi.com However, the specific genes and regulatory mechanisms directly controlling the biosynthesis of yessotoxins and their analogues, including the hydroxylation event leading to 45-OH-YTX, are not yet fully elucidated. nih.govcanada.ca The presence of yessotoxin producers in different genera within the Gonyaulacales order suggests that the biosynthetic capacity for yessotoxins may have arisen early in the evolutionary history of this group. canada.ca
Gene Clusters Associated with Polyether Toxin Synthesis
The biosynthesis of polyether toxins in dinoflagellates is hypothesized to be carried out by large, multi-domain enzymes, particularly Type I polyketide synthases (PKSs). nih.govmdpi.com These enzymes are responsible for the iterative condensation of small precursor molecules, such as acetate and malonate, to form the polyketide backbone. nih.govmdpi.com
Identifying the specific gene clusters involved in yessotoxin biosynthesis, including this compound, has been challenging due to the complex genomic features of dinoflagellates. mdpi.comnih.govnoaa.gov Dinoflagellate genomes are known for their exceptionally large size, high number of chromosomes, and unusual gene organization, including the presence of repetitive tandem gene arrays and a high prevalence of trans-splicing. nih.govnoaa.govawi.demdpi.com These characteristics make genome assembly and annotation difficult. mdpi.comnoaa.govbiorxiv.org
Despite these challenges, transcriptomic studies have provided insights into the PKS genes present in toxin-producing dinoflagellates. nih.govmdpi.comnih.gov For instance, studies on Karenia brevis, a producer of brevetoxins (another class of polyether toxins), have identified PKS genes whose expression differs between toxic and non-toxic cells, suggesting their involvement in toxin biosynthesis. noaa.gov Similarly, research on Gambierdiscus species, producers of maitotoxins and ciguatoxins, has identified PKS genes, with some clusters being unique to maitotoxin-producing species, potentially linked to their biosynthesis. awi.de
While direct identification of a dedicated gene cluster solely for this compound biosynthesis remains to be definitively established, it is expected to involve PKS genes, potentially organized in clusters, responsible for the unique polyketide chain elongation and cyclization steps that characterize yessotoxins. The structural similarities among different polyether ladder toxins in dinoflagellates suggest common biosynthetic mechanisms and potentially shared enzymatic machinery or gene families. nih.govmdpi.com
Data on identified PKS genes in toxin-producing dinoflagellates often comes from transcriptomic analyses, providing sequences of expressed genes rather than their genomic organization in clusters. The functional assignment of these PKS genes to the biosynthesis of specific yessotoxin analogues, such as this compound, requires further research, including gene knockout or silencing experiments and correlation of gene expression with toxin production profiles.
Here is a representation of the types of PKS domains found in dinoflagellates involved in polyketide synthesis:
| PKS Domain Type | Putative Role in Biosynthesis | Associated Toxin Classes |
| Type I PKS | Chain elongation, cyclization, and modification | Polyether toxins (Yessotoxins, Brevetoxins, Ciguatoxins, Maitotoxins), Macrolides |
| Ketoacyl Synthase (KS) | Catalyzes the condensation of acyl carrier protein (ACP)-bound extender units with the growing polyketide chain. | Polyketide toxins |
| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain and the extender units. | Polyketide toxins |
| Ketoreductase (KR) | Catalyzes the reduction of a β-keto group. Different types (A and B) can influence the stereochemistry. nih.gov | Polyketide toxins |
| Dehydratase (DH) | Catalyzes the dehydration of a β-hydroxyacyl group. | Polyketide toxins |
| Enoyl Reductase (ER) | Catalyzes the reduction of a double bond. | Polyketide toxins |
| Methyltransferase (MT) | Catalyzes the addition of methyl groups. | Polyketide toxins |
Regulatory Elements Influencing Toxin Production in Dinoflagellates
The regulation of toxin production in dinoflagellates, including yessotoxins, is a complex process influenced by a variety of environmental factors and likely controlled at multiple molecular levels. Unlike many other eukaryotes, dinoflagellates exhibit unusual genomic features, such as a potential lack of typical cis-regulatory elements like the TATA box, and a significant reliance on post-transcriptional regulation. nih.govmdpi.com
Transcriptomic studies have shown that only a relatively small percentage of dinoflagellate genes appear to be regulated at the transcriptional level. nih.gov Instead, mechanisms such as trans-splicing of a conserved spliced leader sequence onto messenger RNA transcripts are prevalent and are thought to play a significant role in gene expression regulation. mdpi.com This suggests that the control of toxin biosynthesis enzyme levels might occur primarily after the mRNA is transcribed. mdpi.com
Environmental factors are known to influence yessotoxin production in producing species such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera. researchgate.netnih.govhrpub.org Nutrient availability, particularly nitrogen and phosphorus, has been shown to impact the production of C-rich toxins, a category that includes yessotoxins due to their high carbon-to-nitrogen ratio. plos.org Toxin accumulation can be stimulated by both nitrogen and phosphorus deficiency, suggesting a link between cellular stoichiometry and toxin synthesis. plos.org
While specific regulatory elements directly controlling the expression of genes involved in this compound biosynthesis have not been fully elucidated, potential mechanisms include:
Post-transcriptional regulation: Given the prevalence of trans-splicing and potentially other post-transcriptional mechanisms in dinoflagellates, the levels of PKS enzymes and other proteins involved in yessotoxin synthesis may be controlled at this stage. mdpi.com
MicroRNAs (miRNAs): Non-coding RNAs, such as miRNAs, have been identified in dinoflagellates and are known to post-transcriptionally regulate gene expression in other eukaryotes. mdpi.com They could potentially play a role in modulating the expression of toxin biosynthesis genes. mdpi.com
Environmental sensing pathways: Dinoflagellates must possess mechanisms to sense changes in their environment (e.g., nutrient levels, light, temperature) and transduce these signals to regulate cellular processes, including toxin production. The molecular components of these signaling pathways and how they interface with toxin biosynthesis machinery are areas of ongoing research.
Protein modification: Post-translational modifications of enzymes involved in the biosynthetic pathway could also serve as a regulatory mechanism, affecting their activity or stability. nih.gov
Understanding the intricate interplay between gene clusters, regulatory elements, and environmental cues is crucial for a comprehensive picture of this compound biosynthesis and its variability in natural populations of dinoflagellates.
Metabolic Transformations and Analogues
Enzymatic Conversion of Yessotoxin (B39289) to 45-Hydroxyyessotoxin in Marine Organisms
This compound is recognized primarily as a metabolite of Yessotoxin (YTX), formed within marine organisms, particularly filter-feeding bivalves. tandfonline.com These organisms accumulate YTXs by feeding on toxin-producing dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera. nih.govnih.gov Once ingested, YTX undergoes biotransformation, with oxidation being a key metabolic process. nih.gov Studies have shown that bivalves like mussels (Mytilus galloprovincialis, Mytilus edulis) and scallops (Patinopecten yessoensis) rapidly oxidize the parent YTX to this compound. nih.govresearchgate.net
The specific enzymatic pathways responsible for the conversion of Yessotoxin to this compound in molluscs are not fully elucidated, but the transformation is characteristic of a Phase I xenobiotic metabolism reaction. mdpi.com Such reactions typically involve enzymes like cytochrome P450 (CYP) monooxygenases, which introduce functional groups, such as a hydroxyl group (-OH), into a substrate. mdpi.com The hydroxylation of YTX at the C45 position is a classic example of an oxidative reaction catalyzed by these enzyme systems. nih.gov
In molluscs, as in other marine invertebrates, xenobiotic-metabolizing enzymes play a crucial role in detoxifying or modifying foreign compounds. mdpi.com While the specific CYP isozymes that target YTX have not been definitively identified in bivalves, the nature of the metabolic conversion strongly points to their involvement. nih.govmdpi.com The process involves the oxidation of the parent toxin, YTX, to form this compound, and may proceed further to create other metabolites like 45-hydroxycarboxy-YTX. nih.gov This multi-step metabolic pathway highlights a complex enzymatic system within bivalves for processing ingested phycotoxins. nih.govresearchgate.net
Structural Elucidation and Stereochemistry of this compound
The absolute stereochemistry at the C45 position of this compound was a critical aspect of its structural elucidation. Researchers successfully determined this configuration by isolating the compound from the scallop Patinopecten yessoensis. tandfonline.comnih.gov The definitive assignment was achieved using the modified Mosher's method, a technique in NMR spectroscopy used to determine the stereochemistry of chiral centers. tandfonline.comnih.gov
In this process, the hydroxyl group at C45 was esterified with both (S)- and (R)-α-methoxy-α-trifluoromethylphenylacetic acids (MTPA). tandfonline.comnih.gov A detailed comparative analysis of the 2D NMR spectra of these two resulting MTPA esters allowed for the unambiguous determination of the spatial arrangement around C45. tandfonline.comnih.gov The analysis established the absolute configuration at C45 as R. tandfonline.comnih.gov
This compound is a direct analogue and metabolite of Yessotoxin, sharing the same complex polyether core structure. tandfonline.com The fundamental structural difference between the two molecules is the introduction of a hydroxyl group at the C45 position on the side chain of the Yessotoxin molecule. tandfonline.com The parent compound, Yessotoxin, has the molecular formula C₅₅H₈₂O₂₁S₂, while this compound has the formula C₅₅H₈₂O₂₂S₂. nih.govnih.gov This addition of an oxygen atom is the result of the metabolic oxidation that occurs in bivalves. tandfonline.comnih.gov The absolute stereostructure of the parent Yessotoxin had been previously elucidated, providing the necessary framework to understand its metabolites. tandfonline.com The determination of the R configuration at C45 in this compound completed the stereochemical description of this significant analogue in relation to its precursor. tandfonline.comnih.gov
Comparative Analysis of Yessotoxin Analogues and Metabolites
Since the initial discovery of Yessotoxin, a large family of structurally related analogues and metabolites has been identified in both dinoflagellates and shellfish. nih.govmdpi.com These compounds share the same polycyclic ether backbone but differ in the substituents at the termini of the molecule. mdpi.com this compound is one of the most frequently encountered analogues in shellfish, often co-occurring with YTX and other derivatives. nih.govnih.gov
Other significant analogues include Homo-Yessotoxin, which has an additional methyl group, and its corresponding metabolite, 45-Hydroxyhomo-Yessotoxin. nih.govnih.gov Carboxyyessotoxin, another metabolite found in bivalves, features a carboxyl group. nih.govnih.gov The structural variations among these analogues, particularly in the side chain, influence their chemical properties and their interaction with biological targets, such as phosphodiesterases. mdpi.comnih.gov For instance, research has shown that modifications to the side chain, as seen in this compound and Carboxyyessotoxin, can alter the molecule's affinity for these enzymes when compared to the parent YTX. nih.gov
The table below provides a comparative overview of selected Yessotoxin analogues.
Table 1: Comparative Data of Selected Yessotoxin Analogues
| Compound Name | Molecular Formula | Key Structural Difference from YTX | Typical Origin |
|---|---|---|---|
| Yessotoxin (YTX) | C₅₅H₈₂O₂₁S₂ | Parent compound | Dinoflagellates (P. reticulatum) |
| This compound | C₅₅H₈₂O₂₂S₂ | Hydroxyl (-OH) group at C45 | Bivalve metabolite |
| Homo-Yessotoxin | C₅₆H₈₄O₂₁S₂ | Additional methyl group on side chain | Dinoflagellates, Bivalves |
| 45-Hydroxyhomo-Yessotoxin | C₅₆H₈₄O₂₂S₂ | Hydroxyl (-OH) at C45 and extra methyl group | Bivalve metabolite |
| Carboxyyessotoxin | C₅₆H₈₂O₂₄S₂ | Terminal carboxyl (-COOH) group | Bivalve metabolite |
| Adriatoxin | C₅₇H₈₄O₂₂S₂ | Different side chain structure | Bivalves |
| 45,46,47-Trinor-Yessotoxin | C₅₂H₇₆O₂₁S₂ | Lacks three carbon units from side chain | Dinoflagellates, Bivalves |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-α-methoxy-α-trifluoromethylphenylacetic acid |
| (S)-α-methoxy-α-trifluoromethylphenylacetic acid |
| 45-hydroxycarboxy-YTX |
| 45-Hydroxyhomo-Yessotoxin |
| Adriatoxin |
| Carboxyyessotoxin |
| Homo-Yessotoxin |
| Yessotoxin |
Structural Variants and Functional Group Modifications
The core structure of yessotoxins is a complex, ladder-shaped polyether backbone with two sulfate (B86663) groups, which impart an amphipathic character to the molecule. mdpi.comnih.gov The analogues of YTX, including 45-OH-YTX, are characterized by specific modifications to this fundamental structure. These modifications arise from both the metabolic processes within the producing dinoflagellates and, more significantly, the enzymatic activities within the bivalves that consume them. mdpi.com
The primary structural difference between YTX and 45-OH-YTX is the presence of a hydroxyl group at the C45 position on the terminal side chain of the molecule. mdpi.comnih.gov This hydroxylation is a key metabolic step that occurs within shellfish. nih.gov Beyond this principal modification, a multitude of other structural variants have been identified, resulting from a range of functional group alterations. These include:
Homologation: The addition of a methylene (B1212753) group, typically at the C1 position, results in compounds such as homo-yessotoxin (homo-YTX) and its hydroxylated counterpart, 45-hydroxyhomo-yessotoxin. mdpi.com
Carboxylation: The oxidation of the terminal methyl group of the side chain to a carboxylic acid group leads to the formation of carboxy-yessotoxin (carboxy-YTX) and carboxyhomo-yessotoxin. mdpi.com Further metabolism can result in compounds like 45-hydroxycarboxy-yessotoxin. mdpi.com
Desulfation: The removal of one of the sulfate groups results in analogues like 1-desulfo-yessotoxin. mdpi.com
Oxidation and Shortening of the Side Chain: Modifications such as the formation of a ketone group (e.g., 41-keto-YTX) or the removal of carbons from the side chain (e.g., 45,46,47-trinor-YTX) have been observed. mdpi.com
Glycosylation: The attachment of sugar moieties, such as arabinofuranose, to the side chain has also been reported in some YTX derivatives. mdpi.com
These structural modifications significantly influence the polarity and, consequently, the toxicological properties of the resulting analogues. mdpi.comnih.gov
Table 1: Key Structural Modifications of Yessotoxin Analogues
| Modification Type | Functional Group Change | Example Analogue(s) |
| Hydroxylation | Addition of -OH group | This compound, 45-Hydroxyhomoyessotoxin |
| Homologation | Addition of -CH2 group | Homo-yessotoxin |
| Carboxylation | Oxidation to -COOH group | Carboxy-yessotoxin, Carboxyhomoyessotoxin |
| Desulfation | Removal of -SO3 group | 1-Desulfo-yessotoxin |
| Oxidation | Formation of C=O group | 41-Keto-yessotoxin |
| Side-chain cleavage | Removal of carbon atoms | 45,46,47-Trinor-yessotoxin |
| Glycosylation | Addition of sugar moiety | Glycoyessotoxins |
Diverse Metabolic Products Identified in Bivalves
Bivalve mollusks, particularly mussels of the Mytilus genus, are efficient accumulators of yessotoxins and serve as primary sites for their metabolic conversion. mdpi.comawi.de The digestive gland (hepatopancreas) of these organisms is the main organ for these biotransformation processes. nih.govifremer.fr Research has demonstrated that after ingesting YTX-producing dinoflagellates, bivalves rapidly metabolize the parent toxin into a suite of derivatives. mdpi.com
Studies on various bivalve species have identified a range of YTX metabolites. While 45-OH-YTX is a consistently reported and often abundant metabolite, especially in mussels, the profile and relative concentrations of other analogues can vary between species. mdpi.comawi.de For instance, mussels (Mytilus galloprovincialis and Mytilus edulis) have been shown to possess a high capability for YTX biotransformation, leading to the detection of not only 45-OH-YTX but also carboxy-YTX and 45-hydroxycarboxy-YTX. mdpi.commdpi.comawi.de In contrast, the metabolic profile in other bivalves, such as some species of clams and scallops, may differ, suggesting species-specific metabolic pathways. mdpi.com
The presence and proportions of these metabolites in shellfish are influenced by factors such as the bivalve species, the specific strain of the toxin-producing dinoflagellate, and the duration of exposure. awi.de
Table 2: Selected Yessotoxin Metabolites Identified in Bivalve Mollusks
| Metabolite | Bivalve Species |
| This compound | Mytilus galloprovincialis, Mytilus edulis, Patinopecten yessoensis, Crassostrea gigas |
| Homo-yessotoxin | Mytilus galloprovincialis |
| 45-Hydroxyhomo-yessotoxin | Mytilus galloprovincialis |
| Carboxy-yessotoxin | Mytilus edulis, Mytilus galloprovincialis |
| 45-Hydroxycarboxy-yessotoxin | Mytilus edulis |
| Adriatoxin | Mytilus galloprovincialis |
| 1-Desulfo-yessotoxin | Mytilus edulis |
| Noroxo-yessotoxin | Mytilus galloprovincialis |
| 45,46,47-Trinor-yessotoxin | Patinopecten yessoensis |
Ecological and Environmental Dynamics
Ecological Role and Interactions within Marine Food Webs
45-Hydroxyyessotoxin, as an analogue of yessotoxin (B39289), is involved in the complex interactions that occur within marine food webs, primarily through its production by certain dinoflagellates and subsequent accumulation in filter-feeding organisms. researchgate.netmdpi.com These organisms, such as bivalve shellfish, are primary consumers that ingest the toxin-producing microalgae. researchgate.netmdpi.comdntb.gov.ua
While research often focuses on the yessotoxin group as a whole, the presence of this compound contributes to the potential ecological impacts observed. Yessotoxins have been linked to shellfish die-offs, although a direct causal effect specifically attributed to yessotoxins has not always been definitively established in all reported mortality events. researchgate.netwhoi.edu The accumulation of these toxins in shellfish can lead to economic losses for aquaculture and fisheries due to harvesting bans necessitated by toxin levels exceeding regulatory limits. marine.iemdpi.com The presence of yessotoxins, including this compound, in shellfish from various locations globally, such as the Adriatic Sea and coastal areas of Ireland and Spain, highlights their widespread ecological relevance. marine.ieresearchgate.netmdpi.comnih.gov
Studies have detected this compound in shellfish samples, often alongside yessotoxin. For instance, in a study of Galician bivalves from 2014 to 2022, this compound was detected in 11.6% of the samples analyzed, and its presence was clearly related to the presence of yessotoxin. nih.gov It was detected in 37.3% of samples containing yessotoxin. nih.gov The maximum levels recorded for this compound in this study were 0.16 mg YTX-equivalents/kg. nih.gov
The accumulation of marine biotoxins in filter-feeding organisms and their subsequent transfer through the food web can have broader implications for ecosystem health, potentially affecting animals at higher trophic levels that consume contaminated prey. nih.govresearchgate.netedengreen.com
Trophic transfer is the process by which substances, including toxins, are transferred from organisms at one trophic level to those at the next when consumed. slu.senih.gov this compound, being accumulated by filter-feeding bivalves that consume toxin-producing dinoflagellates, participates in this dynamic within marine food webs. researchgate.netmdpi.comnih.gov
Research on marine lipophilic phycotoxins (MLPs), a group that includes yessotoxins, has investigated their trophic transfer potential. A study analyzing MLPs in a subtropical marine food web found that these toxins were present in various components, including mollusks, crustaceans, and fish. nih.gov While this study examined yessotoxin and homoyessotoxin (B116) specifically, it provides insight into the general behavior of yessotoxin-group compounds in trophic transfer. nih.gov The study observed trophic dilution for the total MLPs, meaning the concentration decreased at higher trophic levels, with mean total MLP concentrations generally decreasing from mollusks to crustaceans to fish. nih.gov
The presence of this compound as a metabolite of yessotoxin in shellfish indicates biotransformation can occur within the accumulating organism, influencing the specific toxin profile available for transfer to higher trophic levels. marine.ienih.gov The detection of this compound alongside yessotoxin in shellfish from different geographical areas underscores its relevance in understanding the full scope of yessotoxin trophic transfer. marine.ienih.gov
Table 1: Detection of Yessotoxin and this compound in Galician Bivalves (2014-2022)
| Toxin | Samples Analyzed | Samples Detected | Percentage Detected | Detected in Samples with YTX (%) | Maximum Level (mg YTX-eq/kg) |
| Yessotoxin (YTX) | 10,757 | 3339 | 31.0% | - | 1.43 |
| This compound | 10,757 | 1246 | 11.6% | 37.3% | 0.16 |
Data derived from a study of Galician bivalves from 2014 to 2022. nih.gov
Advanced Analytical Methodologies for 45 Hydroxyyessotoxin and Analogues
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques play a vital role in separating 45-OH-YTX from other compounds present in shellfish extracts, including its parent compound YTX and other analogues, before detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely applied technique for the determination of Yessotoxins, including 45-OH-YTX, in shellfish. nih.govcsic.esfood.gov.ukresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, often employing tandem mass spectrometry (MS/MS) for increased specificity and reduced matrix interference. nih.govfood.gov.ukbioxpedia.comeurl-pesticides.eu
LC-MS methods have been reported to provide adequate sensitivity and selectivity for YTXs determination. doi.org A sensitive LC-MS method utilizing electrospray ionization (ESI) in negative mode coupled to an ion-trap MS has been developed for the determination of YTX and 45-OH-YTX. nih.gov This method used the molecular related ion species at m/z 1141 [M-2Na+H]- as the parent ion for multiple MS experiments. nih.gov MS-MS and MS3 experiments yielded major fragment ions at m/z 1061 [1141-SO3H]- and m/z 945 [1061-C9H12O]-, respectively. nih.gov Further fragmentation of the backbone structure of YTXs was observed at the MS4 stage. nih.gov Reversed-phase LC using a C16 amide column has been found preferable to C18 phases for the separation of YTX and 45-OH-YTX. nih.gov
LC-MS/MS is considered the most powerful analytical tool for identifying and determining multiple toxins simultaneously. csic.es It has been established as the reference methodology for monitoring regulated lipophilic toxins in the European Union. mdpi.com While LC-MS/MS methods for YTXs are well-established, the availability of certified reference material for 45-OH-YTX can impact its inclusion in validated methods. mdpi.com
High-Performance Capillary Electrophoresis (HPCE) and Micellar Electrokinetic Chromatography (MEKC) Developments
High-Performance Capillary Electrophoresis (HPCE) is presented as an alternative to HPLC for the analysis of YTXs, including 45-OH-YTX. doi.orgnih.gov Improvements in the applicability of HPCE have been achieved through the development of different CE modes and detection methods. doi.orgnih.gov
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been considered for increased selectivity in the analysis of YTXs. doi.orgnih.gov MEKC has demonstrated exceptional resolution between YTX and its analogue 45-OH-YTX, which is particularly beneficial when using UV detection. doi.org Coupling CE with mass spectrometry allows for the confirmation of YTXs present in contaminated samples. doi.orgnih.gov While CE-UV and CE-MS may not fully resolve YTX and 45-OH-YTX, MEKC mode enhances selectivity for these analogues. doi.org Sensitivity in CE techniques can be significantly enhanced by on-line preconcentration approaches such as sample stacking. doi.orgnih.gov
Studies have shown the potential of CE as an alternative to HPLC for the analysis of YTXs in naturally contaminated samples. doi.orgnih.gov
Immunological Assays for Detection and Screening
Immunological assays, such as ELISA, offer rapid and sensitive methods for the detection and screening of 45-OH-YTX and its analogues, particularly useful for high-throughput analysis of large numbers of samples.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
Enzyme-Linked Immunosorbent Assay (ELISA) is a technique that has been developed for the detection of Yessotoxin (B39289) and its analogues. acs.orgnih.gov ELISA provides a sensitive and rapid analytical method suitable for screening large numbers of samples. acs.org Validation of ELISA methods involves assessing parameters such as linearity, parallelism, spiking recovery, repeatability, and reproducibility. nih.govsld.cu
A YTX ELISA has been developed and compared to LC-MS analysis for YTXs in blue mussels. nih.gov The ELISA response was observed to be higher than LC-MS, potentially due to antibodies binding to other YTX analogues not included in the specific LC-MS analysis. nih.gov Despite this, a good correlation between ELISA and LC-MS results has been observed, indicating that ELISA can be a reliable method for estimating the total level of YTXs in mussels. nih.gov The sensitivity of ELISA makes it a valuable tool for screening, with samples exceeding a certain cut-off limit by ELISA recommended for reanalysis by LC-MS. nih.gov
Cross-Reactivity Profiles with Yessotoxin Analogues
Cross-reactivity is a key aspect of immunological assays, referring to the ability of antibodies to bind to substances other than the primary target analyte. In the context of YTX ELISA, understanding cross-reactivity with YTX analogues is crucial for accurate interpretation of results.
Studies on the cross-reactivity of antibodies raised for YTX detection have indicated broad specificity. acs.org Binding to YTX analogues can be strongly affected by structural changes, particularly in the A-ring and, to a lesser extent, the K-ring regions of the toxin molecule. acs.org This cross-reactivity allows ELISA to detect various YTX analogues, including those currently regulated. acs.org While broad specificity is advantageous for screening, it also means that the ELISA signal represents the total immunoreactivity of multiple analogues, not just 45-OH-YTX specifically.
Spectroscopic and Structural Characterization Techniques
Spectroscopic techniques are essential for the structural elucidation and confirmation of 45-OH-YTX. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key methods in this regard.
The absolute configuration at C45 in 45-Hydroxyyessotoxin has been established as R through detailed analysis of 2D NMR spectra of its esters formed with (S)- and (R)-α-methoxy-α-trifluoromethylphenylacetic acids (MTPA). capes.gov.brnih.govtandfonline.comtandfonline.com This approach, known as the modified Mosher method, involves analyzing the chemical shift differences (Δδ) of protons in the diastereomeric MTPA esters. capes.gov.brtandfonline.comtandfonline.com The distribution of the signs of the Δδ values reflects the anisotropic effects of the MTPA ester and allows for the determination of the absolute configuration of the alcohol center. tandfonline.com
Electrospray ionization mass spectrometry (ESI MS) has been used to confirm the production of monoesters during the derivatization of 45-OH-YTX with MTPA chloride, showing characteristic ion peaks. tandfonline.com NMR spectroscopy, particularly at high field strengths (e.g., 600 MHz), in appropriate solvents (e.g., CD3CN/D2O), is used to obtain detailed structural information through analysis of COSY, TOCSY, and NOESY spectra. tandfonline.com
These spectroscopic and structural characterization techniques are fundamental for the unequivocal identification and structural confirmation of 45-OH-YTX isolated from natural sources. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of natural products, including marine polyether toxins like this compound. leibniz-fmp.de It plays a particularly important role in determining the stereochemistry of these complex molecules, which is crucial for understanding their biological activity and accurately identifying different isomers.
Detailed analysis of 2D NMR spectra, such as COSY, TOCSY, and NOESY, is employed to establish the relative and absolute configurations of chiral centers within the molecule. tandfonline.com For this compound, NMR has been used to confirm its relative configuration is the same as that of YTX. tandfonline.com
Determining the absolute configuration at specific positions, such as C45 in this compound, can be achieved using modified Mosher methods involving the esterification of hydroxyl groups with chiral reagents like α-methoxy-α-trifluoromethylphenylacetic acids (MTPA). tandfonline.com Analysis of the NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration. In the case of this compound, esterification of the 45-hydroxy group with (S)- and (R)-MTPA esters and subsequent analysis of the 1H-NMR spectra, particularly the chemical shifts of neighboring protons, established the R configuration at C45. tandfonline.com
NMR data, including chemical shifts and coupling constants, provide detailed information about the molecular structure and conformation. For instance, 1H-NMR spectra of this compound and its MTPA esters show distinct chemical shifts for protons near the esterified hydroxyl group, confirming the location of the derivatization. tandfonline.com The distribution of Δδ values (chemical shift differences between the (S)- and (R)-MTPA esters) across the molecule further supports the stereochemical assignment. tandfonline.com
NMR spectroscopy is essential for the full structure determination of YTX analogues, often in combination with mass spectrometry. nih.govresearchgate.net
Advanced Mass Spectrometry Fragmentation Patterns for Isomer Differentiation
Mass Spectrometry (MS) is a powerful technique for the identification and characterization of this compound and its analogues, particularly when coupled with liquid chromatography (LC-MS). capes.gov.br Tandem mass spectrometry (MS/MS) provides valuable information through the fragmentation of precursor ions, generating characteristic product ions that aid in identification and can be used to differentiate isomers. nih.govlcms.cz
For yessotoxins, including this compound, analysis is often performed in negative ion mode electrospray ionization (ESI) due to the presence of sulfate (B86663) groups, which readily lose a proton. capes.gov.brmdpi.com The molecular-related ion species for this compound, such as the deprotonated molecule or adducts, are selected as precursor ions for fragmentation. capes.gov.br
Fragmentation of yessotoxins typically involves the loss of the sulfate group(s) and subsequent cleavages within the polyether backbone and the unsaturated side chain. capes.gov.brmdpi.com For this compound, MS/MS and MS3 experiments on the [M-2Na+H]- ion (m/z 1141) have shown major fragment ions at m/z 1061, corresponding to the loss of SO3H, and m/z 945, resulting from the further loss of C9H12O from the m/z 1061 ion. capes.gov.br More extensive fragmentation of the backbone structure can be observed at higher MS stages, such as MS4. capes.gov.br
While tandem MS can distinguish structurally distinct isomers based on unique fragments, differentiating isomers with very similar structures can be challenging if they produce highly similar fragmentation patterns. nih.govlcms.cz However, even in cases where unique m/z peaks are not generated, differences in peak intensity within the fragmentation pattern can potentially be used for differentiation. nih.gov Advanced MS techniques, including MSn fragmentation, collision-induced dissociation (CID), and potentially other fragmentation methods like higher-energy collisional dissociation (HCD) or ultraviolet photodissociation (UVPD), can provide diagnostic fragments for structurally similar isomers. lcms.czdiva-portal.org
Studying the specific fragmentation pathways and the resulting product ions is essential for building mass spectral libraries and confidently identifying this compound and its various analogues in complex matrices.
Emerging Analytical Approaches and Method Validation
The analysis of this compound and other lipophilic marine biotoxins is continuously evolving with the development of more sensitive, rapid, and robust analytical methods.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Optimization
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become a preferred technique for the determination of marine biotoxins due to its improved chromatographic resolution, speed, and sensitivity compared to conventional HPLC-MS/MS. waters.comnih.gov Optimization of UHPLC-MS/MS methods for this compound involves several key aspects, including sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Sample preparation often involves extraction from shellfish tissue, commonly using methanol (B129727) or aqueous methanol, followed by cleanup steps such as solid phase extraction (SPE) to reduce matrix effects. cabidigitallibrary.orgnih.gov Optimization of the extraction and cleanup procedures is crucial to ensure high recovery rates and minimize interferences from the complex sample matrix. cabidigitallibrary.orgnih.gov
Chromatographic separation is typically performed using reversed-phase columns, with C16 amide columns showing preference over C18 phases for the separation of YTX and this compound in some methods. capes.gov.br The mobile phase composition and gradient elution program are optimized to achieve adequate separation of this compound from other co-occurring toxins and matrix components. Both acidic and alkaline mobile phases have been explored for the analysis of lipophilic marine toxins by LC-MS/MS. waters.comresearchgate.net Optimized gradients in UHPLC can significantly reduce analysis time while maintaining good separation. waters.comnih.gov
MS/MS parameters, including ionization mode (typically negative ESI for yessotoxins), precursor ions, product ions, and collision energies, are carefully optimized for sensitivity and selectivity. nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is commonly used for targeted analysis, where specific precursor-product ion transitions are monitored. nih.govnih.gov Selecting the most intense ion pairs for quantification and additional ion pairs for confirmation is standard practice. nih.gov Due to the potential unavailability of certified reference standards for all analogues, literature data for precursor and product ions may be used, and collision energies optimized for well-characterized analogues like YTX can be applied to others like this compound. nih.gov
Optimization efforts aim to achieve satisfactory method performance characteristics, including linearity, accuracy (recoveries), precision (repeatability and within-laboratory reproducibility), and sensitivity (limits of detection and quantification). nih.govnih.gov Matrix effects, which can either suppress or enhance the signal, need to be evaluated and addressed, often through the use of matrix-matched calibration curves or internal standards for accurate quantification. nih.govnih.gov
Development of Reference Materials and Inter-laboratory Comparisons
The availability of certified reference materials (CRMs) is essential for the accurate quantification of this compound and its analogues, as well as for method validation and ensuring comparability of results between laboratories. mdpi.comresearchgate.net CRMs are materials with well-established values for the concentration of the analyte, along with associated uncertainties.
However, the availability of reference materials for YTXs and their analogues, including this compound, has been limited. mdpi.com The scarcity of these standards has historically hampered toxicological studies and the development of standardized analytical methods. mdpi.com Efforts are ongoing to develop and make available reference materials for yessotoxin group toxins. aesan.gob.esaesan.gob.es Organizations like the National Research Council Canada (NRC-CNRC) and Laboratorio CIFGA S.A. offer some Yessotoxin group reference materials, typically as solutions in methanol. aesan.gob.esgreyhoundchrom.com
Inter-laboratory comparisons, also known as proficiency testing or collaborative method validation studies, are crucial for assessing the performance of analytical methods and the competence of laboratories. europa.eunih.gov These studies involve multiple laboratories analyzing the same set of samples, allowing for the evaluation of method bias and variability between laboratories. europa.eu Participation in inter-laboratory comparisons is often a requirement for accredited laboratories to demonstrate their technical competence and ensure the reliability of their results. europa.eu While the provided search results discuss inter-laboratory comparisons for marine biotoxins and mycotoxins in general, specific details on inter-laboratory studies focused solely on this compound were not prominently found, highlighting a potential area for future development to enhance the comparability and reliability of analytical data for this specific analog.
The development of new reference materials and the organization of inter-laboratory comparisons specifically for this compound and its emerging analogues are important steps towards improving the accuracy and harmonization of analytical measurements for these toxins in seafood monitoring and research.
Cellular and Molecular Mechanisms of Biological Action
Interaction with Intracellular Signaling Pathways
Yessotoxins are known to interfere with key intracellular signaling cascades, notably those involving calcium ions and cyclic adenosine (B11128) monophosphate (cAMP), which are critical for a multitude of cellular processes.
Modulation of Intracellular Calcium Ion Homeostasis
Yessotoxin (B39289) has been demonstrated to disrupt intracellular calcium (Ca²⁺) homeostasis. In various cell types, including human lymphocytes and immunocytes of the mussel Mytilus galloprovincialis, YTX induces an increase in intracellular Ca²⁺ concentration. nih.govpsu.eduagosr.comnih.govresearchgate.netnih.gov This effect is mediated, at least in part, by promoting the entry of extracellular Ca²⁺ through L-type calcium channels. psu.eduagosr.comnih.govnih.gov Studies have shown that this YTX-induced calcium influx can be inhibited by L-type Ca²⁺ channel blockers like verapamil (B1683045) and nifedipine. psu.eduagosr.comnih.govnih.gov The disruption of Ca²⁺ homeostasis is a significant event, as calcium is a ubiquitous second messenger that governs a vast array of cellular functions, and its dysregulation can lead to cytotoxic effects. nih.gov
Effects on Cyclic Adenosine Monophosphate (cAMP) Levels and Downstream Pathways
Yessotoxin has a notable impact on the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous signal transduction pathways. Research indicates that YTX can activate phosphodiesterase (PDE), the enzyme responsible for the hydrolysis and subsequent decrease of intracellular cAMP levels. nih.govnih.govmdpi.com This effect has been observed in human lymphocytes and is dependent on the presence of extracellular calcium. nih.govnih.gov The interaction and activation of PDE by YTX have been confirmed using resonant mirror biosensor studies. nih.govmdpi.com By lowering cAMP concentrations, YTX can interfere with cAMP-dependent pathways, which play a role in processes ranging from cellular metabolism to gene expression and immune responses. nih.gov
Cytoskeletal Dynamics and Cellular Architecture Disruption
The cytoskeleton, a dynamic network of protein filaments, is a key target of yessotoxin, leading to significant alterations in cell structure and function.
Depolymerization of F-actin Filaments
Yessotoxin has been shown to induce the disassembly of the F-actin cytoskeleton in various cell lines, including myoblasts. nih.gov Studies on rabbit intestinal cells have also identified the actin cytoskeleton as a target for YTX, although the effects were less pronounced compared to other marine toxins like pectenotoxin-6. biologists.com The disruption of the F-actin network, a critical component for maintaining cell shape, motility, and intracellular transport, is a key aspect of YTX-induced cytotoxicity and apoptosis. nih.gov
Impact on Tensin Proteins and Associated Cellular Structures
A significant finding in the study of yessotoxin's mechanism is its effect on tensin, a focal adhesion protein that links the actin cytoskeleton to the extracellular matrix via integrins. nih.govresearchgate.net During YTX-induced apoptosis in myoblast cell lines, cleavage of tensin has been observed. nih.govresearchgate.net This cleavage is associated with the disruption of the F-actin cytoskeleton and the translocation of the cleaved tensin to the cell center. nih.gov The degradation of tensin disrupts the critical link between the internal cytoskeleton and the external environment, contributing to the loss of cell adhesion and the progression of apoptosis. researchgate.net
Effects on Cell Adhesion and Junctional Complexes
Yessotoxin has been found to selectively disrupt the E-cadherin-catenin system, a crucial component of adherens junctions that mediate cell-cell adhesion in epithelial tissues. nih.govnih.govnih.gov In studies using MCF-7 breast cancer cells, YTX treatment led to the accumulation of a 100 kDa fragment of E-cadherin. nih.gov While initial exposure did not immediately decrease the levels of intact E-cadherin, prolonged treatment resulted in the collapse of the E-cadherin system. nih.gov Interestingly, in an in vivo study involving repeated oral administration of YTX to mice, the toxin was found to stabilize E-cadherin in the colon, suggesting a complex and context-dependent effect on this adhesion molecule. nih.gov The disruption of E-cadherin-mediated cell adhesion can have profound consequences, potentially affecting tissue integrity and cell signaling. nih.gov
Selective Disruption of the E-cadherin-Catenin System
The marine polyether compound, 45-Hydroxyyessotoxin, and its parent compound, Yessotoxin (YTX), exert a notable and selective disruptive effect on the E-cadherin-catenin system, a critical component of cell-cell adhesion in epithelial cells. nih.gov Research conducted on human breast cancer cells (MCF-7) has demonstrated that treatment with YTX leads to the accumulation of a 100 kDa fragment of E-cadherin, referred to as ECRA100. nih.gov This fragmentation is a key event in the toxin's mechanism of action. Initially, the accumulation of this fragment does not correspond with a decrease in the total amount of intact E-cadherin. nih.gov However, prolonged exposure to the toxin, over a period of 2 to 5 days, results in a collapse of the entire E-cadherin system. nih.gov
Further analysis has revealed that this E-cadherin fragment is an intermediate degradation product. nih.gov YTX appears to interfere with its complete disposal by slowing down the endocytosis and subsequent lysosomal degradation of this fragment. nih.gov This effect is specific to E-cadherin, as the toxin does not induce the accumulation of fragments from other cadherins, such as N-cadherin or K-cadherin, in sensitive cell lines. nih.gov
A significant consequence of this E-cadherin alteration is the dissociation of catenins. Following treatment with YTX, the levels of β-catenin and γ-catenin associated with E-cadherin are substantially reduced. nih.gov This occurs without a corresponding decrease in the total cellular pools of these catenins, indicating that the toxin specifically targets the junctional complex, leading to an increased pool of free cytoplasmic catenins. nih.gov
Table 1: Effects of Yessotoxin on the E-cadherin-Catenin System Components
| Component | Observation | Implication |
| E-cadherin | Accumulation of a 100 kDa fragment (ECRA100). nih.gov | Interference with the normal degradation pathway of E-cadherin. nih.gov |
| β-catenin | Reduced association with E-cadherin. nih.gov | Disruption of the adhesive junction and potential alteration of Wnt signaling. nih.gov |
| γ-catenin | Reduced association with E-cadherin. nih.gov | Weakening of cell-cell adhesion and increased free catenin pool. nih.gov |
| N-cadherin | No fragmentation observed. nih.gov | Selective action of the toxin on E-cadherin. nih.gov |
| K-cadherin | No fragmentation observed. nih.gov | High specificity of the toxin for the E-cadherin protein. nih.gov |
Implications for Epithelial Cell Integrity
The selective disruption of the E-cadherin-catenin system by this compound has profound implications for the integrity of epithelial tissues. The E-cadherin-catenin complex is the cornerstone of adherens junctions, which are essential for establishing and maintaining the structural and functional integrity of epithelial cell layers. By inducing the fragmentation of E-cadherin and the dissociation of β- and γ-catenins, the toxin effectively dismantles these crucial cell-cell adhesion structures. nih.gov
This disruption leads to a quantifiable decrease in cell adhesion. nih.gov The weakening of intercellular connections compromises the barrier function of the epithelium, which is vital for separating different tissue compartments and protecting against external insults. The collapse of the E-cadherin system is a significant event, as this protein is a key regulator of tissue architecture and cell polarity. nih.govresearchgate.net The potential for an algal toxin found in seafood to disrupt the tumor-suppressive functions of E-cadherin raises concern. nih.gov
Induction of Cellular Responses
Mechanisms of Apoptotic Cell Death Induction
Yessotoxins, including this compound, are potent inducers of programmed cell death, or apoptosis, in a variety of cell types. researchgate.netnih.gov The apoptotic process triggered by these toxins involves multiple cellular pathways and is characterized by distinct morphological and biochemical hallmarks. In myoblast cell lines, YTX exposure leads to classic apoptotic features such as membrane blebbing, nuclear shrinkage, and chromatin condensation. researchgate.net
The mechanism of apoptosis induction appears to be cell-specific but often involves the intrinsic, or mitochondrial, pathway. nih.gov Key events in this pathway include the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. researchgate.net The activation of these proteases is often preceded by the release of pro-apoptotic factors from the mitochondria. Research has documented the release of cytochrome c and the second mitochondria-derived activator of caspase (Smac/DIABLO) into the cytoplasm following YTX treatment. researchgate.net This release signifies a loss of mitochondrial membrane integrity, a critical step in the apoptotic cascade. mdpi.com The subsequent cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP) by activated caspase-3, is also a documented consequence of YTX-induced apoptosis. researchgate.net
Table 2: Key Events in Yessotoxin-Induced Apoptosis
| Apoptotic Event | Description | Cell Type |
| Morphological Changes | Membrane blebbing, nuclear shrinkage, chromatin condensation. researchgate.net | L6 Myoblasts |
| Caspase Activation | Activation of caspase-3 and caspase-9. researchgate.net | L6 Myoblasts |
| Mitochondrial Pathway | Release of cytochrome c and Smac/DIABLO. researchgate.net | L6 Myoblasts |
| Substrate Cleavage | Cleavage of Poly (ADP-ribose) polymerase (PARP). researchgate.net | L6 Myoblasts |
| General Induction | Triggers apoptosis in a variety of cellular systems, including cancer cells. nih.gov | Various |
Cellular Stress Responses and Related Signaling Cascades
Exposure to yessotoxins can trigger cellular stress responses, leading to the activation of specific signaling cascades that determine the cell's fate. nih.gov Among the most important of these are the mitogen-activated protein kinase (MAPK) pathways, particularly the p38 and c-Jun N-terminal kinase (JNK) pathways. nih.govmdpi.com These pathways are preferentially activated by environmental and cellular stressors and play a crucial role in regulating processes like apoptosis and inflammation. mdpi.comresearchgate.net
The activation of p38 and JNK signaling can be mediated by stress-sensor proteins such as those from the Gadd45 (Growth Arrest and DNA Damage-inducible) family. nih.gov For instance, GADD45γ has been shown to mediate the activation of both p38 and JNK MAP kinase pathways in response to T-cell receptor signaling. nih.gov Oncogenic stress, such as that induced by aberrant ERK signaling, can lead to the sustained expression of GADD45β, which in turn activates the MTK1-p38/JNK signaling axis, promoting apoptosis. researchgate.net While direct evidence linking this compound to the induction of Gadd45 proteins is still emerging, the activation of these MAPK pathways is a recognized consequence of cellular stress induced by various toxins and environmental insults. nih.govmdpi.com
Table 3: Cellular Stress Signaling Pathways Modulated by Yessotoxins
| Pathway | Key Mediators | Cellular Outcome |
| p38 MAPK Pathway | p38, MAPKKs (MKK3/6) | Apoptosis, Inflammation nih.govmdpi.com |
| JNK MAPK Pathway | JNK, MAPKKs (MKK4/7) | Apoptosis, Regulation of Gene Expression nih.govmdpi.com |
| Gadd45 Proteins | GADD45β, GADD45γ | Stress Sensing, Activation of p38/JNK Pathways nih.govresearchgate.net |
Receptor-Ligand Interactions and Enzyme Modulation
Binding to Phosphodiesterases (PDEs) and Activation Mechanisms
Yessotoxins, including this compound, have been identified as modulators of cyclic nucleotide phosphodiesterases (PDEs). nih.gov PDEs are a family of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comnih.gov By regulating the levels of these messengers, PDEs play a critical role in a vast array of cellular signaling pathways. patsnap.com
Kinetic analysis using resonant mirror biosensors has demonstrated that YTX and its analogues, including this compound, can directly bind to immobilized PDEs. nih.gov The affinity of this binding is related to the specific structure of the toxin, with studies indicating that the side chain of the yessotoxin molecule plays a crucial role in its association with PDEs. nih.gov The presence of functional groups on this side chain can influence the binding affinity and, consequently, the biological effect of the toxin. nih.gov
The mechanism of action of PDE inhibitors typically involves blocking the active site of the enzyme, which prevents the breakdown of cAMP or cGMP. droracle.ai This leads to an accumulation of these cyclic nucleotides within the cell, prolonging and amplifying their downstream signaling effects, which can include smooth muscle relaxation and modulation of inflammatory responses. nih.govclevelandclinic.org The interaction of this compound with PDEs suggests a mechanism by which it can broadly influence cellular function by altering the levels of these key second messengers. nih.gov
Table 4: Interaction of Yessotoxin Analogues with Phosphodiesterases (PDEs)
| Toxin Analogue | Interaction with PDEs | Key Finding |
| Yessotoxin (YTX) | Binds to immobilized PDEs. nih.gov | The side chain plays an important role in the affinity for PDEs. nih.gov |
| This compound | Binds to immobilized PDEs. nih.gov | Structural modifications affect the toxin-enzyme association. nih.gov |
| Carboxyyessotoxin | Binds to immobilized PDEs. nih.gov | The presence of functional groups in the side chain can decrease the association with PDEs. nih.gov |
Other Putative Protein Targets and Ligand Interactions
While the primary mechanisms of this compound's biological action are still under extensive investigation, research has identified phosphodiesterases (PDEs) as a significant family of putative protein targets. The interaction with these enzymes appears to be a crucial aspect of the toxin's cellular effects.
Scientific studies have demonstrated a direct interaction between this compound and various phosphodiesterases. The binding affinity of this compound to PDEs has been compared to its parent compound, Yessotoxin (YTX). These investigations have revealed that the chemical structure of the toxin plays a pivotal role in the affinity of this ligand interaction.
Utilizing techniques such as resonant mirror biosensors, researchers have been able to monitor the real-time kinetics of the binding between yessotoxins and immobilized phosphodiesterases. nih.gov These studies have shown that modifications to the side chain of the yessotoxin molecule, such as the hydroxylation at the C45 position to form this compound, influence the association and dissociation rates with PDEs. nih.gov Specifically, the presence of functional groups on the side chain has been found to affect the affinity of the toxin for these enzymes. nih.gov
The interaction with PDEs is significant because these enzymes are critical regulators of intracellular signaling pathways mediated by cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By binding to and potentially modulating the activity of PDEs, this compound can interfere with these vital signaling cascades.
The following table summarizes key findings from research on the interaction between this compound and its putative protein targets.
| Putative Protein Target Family | Specific Analogue Studied | Experimental Method | Key Findings |
| Phosphodiesterases (PDEs) | This compound | Resonant mirror biosensor | The side chain of the toxin, including the C45 functional group, is important for its affinity to PDEs. nih.gov |
| Phosphodiesterases (PDEs) | This compound | Resonant mirror biosensor | The binding kinetics indicate a structure-affinity relationship. nih.gov |
It is important to note that while the interaction with phosphodiesterases is a key area of research, the full spectrum of this compound's molecular targets is likely broader and remains an active field of study. The identification of other putative protein targets and a deeper understanding of the ligand interactions are essential for a complete elucidation of its biological action.
Future Directions in 45 Hydroxyyessotoxin Research
Unraveling Complex Biosynthetic Machinery in Dinoflagellates
Understanding the biosynthesis of yessotoxins in producing dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera remains a critical area for future research mdpi.comresearchgate.netresearchgate.net. While limited experimental data from early feeding studies using isotopes like 13C-labeled acetate (B1210297) and methionine have provided some initial insights into the incorporation of carbon atoms into the YTX structure, the complete biosynthetic pathway is not yet fully elucidated mdpi.comnih.gov. These studies suggested a polyketide pathway, similar to other polyether toxins, but also indicated unusual carbon deletion steps nih.gov.
Future research needs to focus on identifying the specific genes and enzymes involved in the biosynthesis of the yessotoxin (B39289) backbone and its subsequent modifications, including the hydroxylation at the 45 position that leads to 45-OH-YTX. This will likely involve:
Genomic and transcriptomic sequencing of yessotoxin-producing dinoflagellates: Identifying polyketide synthase (PKS) genes and other enzymes potentially involved in the pathway. Transcriptomic studies can help correlate gene expression with toxin production under different environmental conditions nih.govmdpi.comnih.gov.
Functional characterization of candidate genes: Expressing identified genes in heterologous systems to confirm their enzymatic activity and role in yessotoxin biosynthesis.
Stable isotope labeling experiments with higher resolution analysis: Utilizing advanced analytical techniques like high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to trace the incorporation of various labeled precursors and identify intermediates in the pathway.
Investigating the biosynthesis of analogs: Determining whether 45-OH-YTX is directly produced by dinoflagellates or solely a metabolic product in shellfish requires further investigation using targeted approaches on algal cultures mdpi.com.
Unraveling this complex machinery will not only provide fundamental biological knowledge but could also offer insights into potential strategies for mitigating toxin production in aquaculture areas.
Advanced Omics Approaches in Toxin Studies (e.g., transcriptomics, metabolomics)
Advanced omics technologies, including transcriptomics, metabolomics, and proteomics, hold significant promise for advancing yessotoxin research. These approaches can provide a holistic view of the biological systems involved in toxin production and interaction nih.govmetabolon.commdpi.com.
Future applications of omics in 45-OH-YTX studies include:
Understanding toxin production regulation: Transcriptomics can reveal how gene expression in dinoflagellates changes in response to environmental factors (e.g., nutrients, temperature, light) that influence yessotoxin production mdpi.comnih.gov. This can help identify triggers for harmful algal blooms (HABs) and toxin synthesis.
Investigating metabolic transformation in shellfish: Metabolomics can be used to comprehensively profile the metabolic changes in shellfish exposed to YTX, providing a clearer picture of the pathways leading to the formation of metabolites like 45-OH-YTX mdpi.comawi.de. This can help resolve the controversy surrounding the origin of certain yessotoxin analogs mdpi.com.
Identifying biomarkers of exposure and effects: Omics data can help identify potential biomarkers in marine organisms that indicate exposure to yessotoxins and provide insights into the cellular and molecular effects of these toxins eurecat.org.
Integrating multi-omics data: Combining data from transcriptomics, proteomics, and metabolomics can provide a more comprehensive understanding of the complex biological processes involved in yessotoxin production, accumulation, and metabolism mdpi.comomicsonline.org. This integrated approach can reveal interactions between genes, proteins, and metabolites that are not apparent from single-omics studies.
Applying these advanced techniques will generate large datasets requiring sophisticated bioinformatics and machine learning approaches for analysis and interpretation mdpi.com.
High-Resolution Structural Biology of Toxin-Target Interactions
While the precise mechanism of action for yessotoxins is not fully understood, research indicates interactions with phosphodiesterases (PDEs) researchgate.netnih.gov. Future research should focus on elucidating the high-resolution structures of yessotoxins, including 45-OH-YTX, in complex with their target proteins.
Key areas for future structural biology research include:
Crystallography and Cryo-Electron Microscopy (Cryo-EM): Determining the crystal or Cryo-EM structures of target proteins (e.g., PDEs) bound to 45-OH-YTX and other yessotoxin analogs at high resolution. This will provide atomic-level details of the binding interface and the nature of the interactions researchgate.netrsc.orgjeolusa.comnih.gov.
NMR Spectroscopy: Utilizing solution or solid-state NMR to study the conformation of 45-OH-YTX in different environments and its dynamics when interacting with target molecules or membranes jst.go.jp.
Computational Modeling: Employing molecular dynamics simulations and docking studies to predict and refine the binding poses of 45-OH-YTX with potential targets, complementing experimental structural data researchgate.net.
Structure-Activity Relationship (SAR) Studies: Combining structural information with data on the biological activity of different yessotoxin analogs to understand how structural variations, such as the hydroxylation at C45, influence target binding and effects researchgate.net.
Obtaining high-resolution structural information is crucial for understanding the molecular basis of yessotoxin activity and for potentially developing tools to counteract their effects.
Elucidating Detailed Ecological Impacts and Biogeochemical Cycling
The ecological impacts of yessotoxins extend beyond their accumulation in shellfish. Future research needs to investigate the broader effects of 45-OH-YTX and other yessotoxins on marine ecosystems and their role in biogeochemical cycles.
Future research directions include:
Impact on marine organisms: Studying the effects of environmentally relevant concentrations of 45-OH-YTX on various marine organisms, including phytoplankton competitors, zooplankton grazers, and fish, to understand trophic transfer and potential ecosystem disruptions noaa.govawi.de.
Biogeochemical transformation and fate: Investigating the degradation pathways of yessotoxins in the marine environment, including microbial degradation, photodegradation, and hydrolysis. Understanding these processes is crucial for determining the persistence and ultimate fate of these compounds researchgate.netresearchgate.netnih.gov.
Role in nutrient cycling: Exploring potential links between yessotoxin production and nutrient availability or cycling in marine waters. Some studies suggest that environmental factors like nutrients can influence toxin production in dinoflagellates mdpi.comnih.gov.
Transfer and aerosolization: Further research is needed to understand the transfer of yessotoxins from seawater to the atmosphere via aerosols, as yessotoxins have been detected in sea spray aerosols ucpress.edu. This could have implications for coastal ecosystems and human exposure.
Understanding the ecological fate and impacts of 45-OH-YTX is essential for assessing the full environmental risks associated with these toxins.
Development of Novel Research Methodologies and Predictive Tools
Advancing yessotoxin research necessitates the development of novel methodologies for detection, analysis, and prediction.
Future directions in this area include:
Improved analytical methods: Developing more sensitive, specific, and high-throughput analytical methods for the detection and quantification of 45-OH-YTX and its analogs in complex matrices like shellfish, seawater, and aerosols mdpi.comresearchgate.neteu-parc.eu. This includes refining mass spectrometry-based techniques and exploring novel biosensors.
In silico and in vitro models: Developing computational models and in vitro cell-based assays to predict the toxicity and interactions of yessotoxins, reducing the reliance on animal testing nih.goveu-parc.eueurotox2024.com.
Predictive modeling of HABs and toxin production: Integrating environmental data, biological information (e.g., gene expression), and oceanographic models to develop predictive tools for forecasting yessotoxin-producing HABs and the levels of toxins in shellfish noaa.govawi.de.
Standardization of methods: Establishing standardized protocols for sampling, extraction, and analysis of yessotoxins to ensure comparability of data across different studies and regions researchgate.net.
The development of these tools and methodologies will significantly enhance the efficiency and scope of future research on 45-OH-YTX and other yessotoxins.
Q & A
Basic: What analytical methods are recommended for detecting and quantifying 45-Hydroxyyessotoxin in marine samples?
Answer:
Detection and quantification of this compound (45-OH-YTX) typically rely on high-performance liquid chromatography (HPLC) coupled with UV detection at 230 nm. A Develosil ODS column (C18) is used with a mobile phase of methanol/0.1 M sodium phosphate buffer (9:1 ratio) to resolve 45-OH-YTX from structurally similar analogs like yessotoxin (YTX). For confirmation, tandem mass spectrometry (LC-MS/MS) is employed to differentiate hydroxylation patterns and sulfate ester groups, which are critical for distinguishing 45-OH-YTX from other YTX derivatives .
Basic: How does the structural configuration of this compound influence its toxicity compared to yessotoxin?
Answer:
The hydroxyl group at the C45 position in 45-OH-YTX alters its molecular conformation and polarity compared to YTX, potentially reducing binding affinity to voltage-gated sodium channels. Structural analysis via NMR reveals that this hydroxylation disrupts the contiguous trans-fused ether ring system, a feature shared with brevetoxins. Toxicity assays in mice show that 45-OH-YTX exhibits lower acute toxicity (LD₅₀ > 1 mg/kg) compared to YTX (LD₅₀ ~ 0.1 mg/kg), suggesting steric hindrance or reduced membrane permeability due to the hydroxyl group .
Advanced: What experimental designs are optimal for elucidating the biosynthetic pathway of this compound in Protoceratium reticulatum?
Answer:
To study biosynthesis, axenic cultures of P. reticulatum should be exposed to isotopically labeled precursors (e.g., ¹³C-acetate or ¹⁵N-nitrate) under controlled nutrient conditions (N:P ratios, light intensity). Metabolomic profiling via LC-HRMS can track incorporation of labels into the polyether backbone. Knockout or CRISPR-interference experiments targeting putative polyketide synthase (PKS) genes can identify enzymatic steps specific to 45-OH-YTX production. Comparative transcriptomics between high- and low-toxin-producing strains may further clarify regulatory mechanisms .
Advanced: How can researchers resolve contradictions in reported EC₅₀ values for 45-OH-YTX in cytotoxicity assays?
Answer:
Discrepancies in EC₅₀ values (e.g., 5 nM vs. 20 nM in different studies) may arise from variations in cell lines (e.g., HeLa vs. neuroblastoma), assay duration, or toxin purity. Standardization steps include:
Purification Validation : Confirm toxin purity (>95%) via HPLC and NMR.
Assay Harmonization : Use identical cell lines, exposure times (e.g., 24 hrs), and endpoints (e.g., MTT assay).
Positive Controls : Co-test with YTX to benchmark potency.
Cross-lab validation studies and adherence to the OECD’s Guidelines for the Testing of Chemicals (Test No. 432) are recommended .
Basic: What are the primary ecological sources of this compound, and how do environmental factors influence its production?
Answer:
45-OH-YTX is predominantly produced by the dinoflagellate Protoceratium reticulatum during harmful algal blooms (HABs). Field studies correlate toxin production with seawater temperature (15–20°C), nitrate availability (>10 μM), and low silicate concentrations. Laboratory experiments using chemostats show that nitrogen limitation increases cellular YTX analog production by 30–50%, suggesting nutrient stress as a trigger. However, 45-OH-YTX’s ecological role (e.g., allelopathy or predator deterrence) remains unclear .
Advanced: What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
Answer:
Synthetic approaches focus on modular assembly of the polyether backbone. Key steps include:
Epoxide-Opening Cyclization : To construct the nine six-membered ether rings.
Selective Hydroxylation : Sharpless asymmetric dihydroxylation or enzymatic oxidation (e.g., P450 monooxygenases) introduces the C45 hydroxyl group.
Sulfation : Chemoselective sulfation at C42 using sulfur trioxide-pyridine complex.
SAR studies using synthetic analogs (e.g., 45-deoxy-YTX) reveal that the C45 hydroxyl is critical for membrane interaction but not essential for in vitro phosphatase inhibition .
Basic: How does this compound interact with cellular membranes compared to other polyether toxins?
Answer:
45-OH-YTX’s hydroxyl group enhances hydrogen bonding with phospholipid headgroups, reducing its ability to penetrate lipid bilayers compared to YTX. Fluorescence anisotropy studies show that 45-OH-YTX increases membrane rigidity by 15% at 100 nM, whereas YTX causes fluidity changes at 10 nM. This supports a surface-acting mechanism, potentially disrupting membrane-bound signaling proteins rather than forming ion channels .
Advanced: What computational models predict the binding affinity of this compound to putative molecular targets?
Answer:
Molecular docking simulations using Autodock Vina or Schrödinger’s Glide can model interactions with proteins like protein phosphatase 2A (PP2A). Force fields (e.g., AMBER) parameterized for sulfate esters and hydroxyl groups are critical. Studies suggest 45-OH-YTX binds PP2A’s hydrophobic groove with ΔG = −8.2 kcal/mol, but experimental validation via surface plasmon resonance (SPR) is needed to resolve discrepancies between in silico and in vitro IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
